Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate is an organic compound with the molecular formula C11H22N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of tert-butyl and dimethyl groups attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate typically involves the reaction of cis-2,3-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: N-oxides of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of tert-butyl and dimethyl groups influences its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, alteration of receptor conformation, or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
- Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
- Tert-butyl (4R-cis)-6-formaldehyde-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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